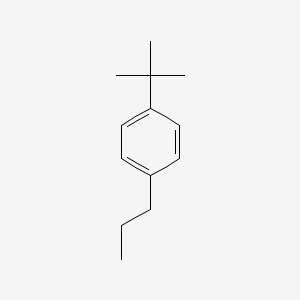
1-Tert-butyl-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a tert-butyl group and a propyl group at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with tert-butyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and process optimization techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
1-Tert-butyl-4-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-propylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The tert-butyl and propyl groups influence the reactivity and orientation of the substituents on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Tert-butylbenzene: Similar structure but lacks the propyl group.
1,4-Dimethylbenzene: Similar substitution pattern but with methyl groups instead of tert-butyl and propyl groups.
1-Boc-4-AP: Used as an intermediate in the synthesis of various derivatives.
Uniqueness: 1-Tert-butyl-4-propylbenzene is unique due to the presence of both tert-butyl and propyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
58567-80-9 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-tert-butyl-4-propylbenzene |
InChI |
InChI=1S/C13H20/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
XLJCEWXIEVXDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















